molecular formula C20H13NO2 B11958082 9-(m-Nitrobenzylidene)fluorene CAS No. 4421-51-6

9-(m-Nitrobenzylidene)fluorene

Cat. No.: B11958082
CAS No.: 4421-51-6
M. Wt: 299.3 g/mol
InChI Key: FJBNLISWGMVYAA-UHFFFAOYSA-N
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Description

9-(m-Nitrobenzylidene)fluorene is an organic compound with the molecular formula C20H13NO2 It is a derivative of fluorene, characterized by the presence of a nitro group attached to the benzylidene moiety

Preparation Methods

The synthesis of 9-(m-Nitrobenzylidene)fluorene typically involves the condensation of fluorene with m-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

9-(m-Nitrobenzylidene)fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrofluorenone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitrofluorenone, amino derivatives, and substituted fluorene compounds.

Scientific Research Applications

9-(m-Nitrobenzylidene)fluorene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(m-Nitrobenzylidene)fluorene involves its interaction with molecular targets through its nitro and benzylidene groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

9-(m-Nitrobenzylidene)fluorene can be compared with other similar compounds such as:

    9-(4-Nitrobenzylidene)fluorene: Similar structure but with the nitro group in the para position.

    9-Benzylidenefluorene: Lacks the nitro group, leading to different chemical properties and reactivity.

    9-(4-(Dimethylamino)benzylidene)fluorene: Contains a dimethylamino group instead of a nitro group, resulting in different electronic properties

Properties

CAS No.

4421-51-6

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

9-[(3-nitrophenyl)methylidene]fluorene

InChI

InChI=1S/C20H13NO2/c22-21(23)15-7-5-6-14(12-15)13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13H

InChI Key

FJBNLISWGMVYAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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